2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

Arp2/3 complex inhibition Actin polymerization Structure-activity relationship

2-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide (CAS 920537-41-3) is a synthetic indole-ethyl-benzamide small molecule (C₁₉H₂₀N₂O, MW 292.38 g/mol). It belongs to the broader class of 2-(2-methyl-1H-indol-3-yl)ethyl benzamide derivatives, a chemical family that includes the widely used Arp2/3 inhibitor CK-666 (the 2-fluoro analog, CAS 442633-00-3) and the EP2 receptor antagonist series.

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
CAS No. 920537-41-3
Cat. No. B12617620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
CAS920537-41-3
Molecular FormulaC19H20N2O
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCCC2=C(NC3=CC=CC=C32)C
InChIInChI=1S/C19H20N2O/c1-13-7-3-4-8-15(13)19(22)20-12-11-16-14(2)21-18-10-6-5-9-17(16)18/h3-10,21H,11-12H2,1-2H3,(H,20,22)
InChIKeyDNPJKBUVBBNKMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide (CAS 920537-41-3): Structural Identity and Procurement-Relevant Physicochemical Profile


2-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide (CAS 920537-41-3) is a synthetic indole-ethyl-benzamide small molecule (C₁₉H₂₀N₂O, MW 292.38 g/mol) . It belongs to the broader class of 2-(2-methyl-1H-indol-3-yl)ethyl benzamide derivatives, a chemical family that includes the widely used Arp2/3 inhibitor CK-666 (the 2-fluoro analog, CAS 442633-00-3) and the EP2 receptor antagonist series [1]. The compound is explicitly listed as prior art in patent US20100029598A1 covering extended benzamide EP2 receptor modulators, placing it in the public domain for research use [2]. Its measured physicochemical properties include a topological polar surface area (PSA) of 48.38 Ų and a calculated LogP of 4.33 .

Why 2-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide Cannot Be Substituted by Other Indole-Ethyl-Benzamide Analogs: Structural Determinants of Target Engagement


The 2-(2-methyl-1H-indol-3-yl)ethyl benzamide scaffold exhibits a steep structure-activity relationship (SAR) where a single atom substitution on the benzamide ring can determine the difference between a potent Arp2/3 inhibitor, an EP2 receptor modulator, or a biologically silent analog [1]. Within the CK-666 chemical series, the 2-fluoro substituent is critical for Arp2/3 inhibitory activity (human Arp2/3 IC₅₀ = 4 μM), while the 2-thiophene variant (CK-636) shows reduced potency (human IC₅₀ = 4–32 μM depending on species) . The target compound, bearing a 2-methyl substituent in place of the 2-fluoro group, represents a distinct chemotype whose Arp2/3 activity profile has not been reported in the primary literature to date. For researchers requiring a specific negative control, inactive analog, or a structurally matched pair for SAR studies, generic substitution with CK-666 or CK-636 would confound experimental interpretation [1]. Furthermore, the compound's explicit exclusion from EP2 receptor modulator patent claims confirms its distinct structural identity within this chemical space [2].

Quantitative Differential Evidence: 2-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide vs. Closest Analogs


Structural Differentiation: 2-Methyl vs. 2-Fluoro Substituent Effect on Arp2/3 Inhibition (Class-Level SAR Inference)

The target compound (CAS 920537-41-3) is a direct structural analog of CK-666 (CAS 442633-00-3), differing only by a 2-methyl group replacing the 2-fluoro substituent on the benzamide ring. Based on the established SAR of the CK-666 series, the 2-fluoro group participates in critical hydrogen bonds and CH-π interactions with the Arp2/3 complex that stabilize the inactive conformation [1]. CK-666 inhibits human Arp2/3-mediated actin polymerization with an IC₅₀ of 4 μM . The 2-methyl substitution eliminates the electronegative fluorine atom and its associated hydrogen-bonding capacity, predicting a substantially altered Arp2/3 binding profile. In the Fokin et al. (2022) screen of 74 CK-666 analogs, compounds with non-fluorine ortho-substitutions on the benzamide ring showed divergent activity profiles ranging from inactive to weakly active, confirming that the 2-fluoro group is a key pharmacophoric element [1].

Arp2/3 complex inhibition Actin polymerization Structure-activity relationship CK-666 analog

Intellectual Property Status: Prior Art Compound Freely Available for EP2 Receptor Research

The target compound is explicitly listed among 53 compounds excluded from the claims of US Patent Application US20100029598A1, titled 'Extended Benzamide Derivatives as Modulators of the EP2 Receptor' [1]. This exclusion designates the compound as prior art that predates the patent's inventive subject matter. In contrast, closely related EP2-active analogs such as TG8-69 (N-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-(1H-tetrazol-5-yl)benzamide) and TG8-260 are covered by subsequent patent filings with claims to specific EP2 receptor antagonism [2]. The target compound's prior art status means it can be used without licensing restrictions in EP2-related research, including as a reference standard for assay development, a scaffold for derivatization, or a comparator in freedom-to-operate analyses.

EP2 receptor Prostaglandin receptor Patent landscape Prior art

Physicochemical Differentiation: LogP and Polar Surface Area Comparison with CK-666

The target compound (CAS 920537-41-3) has a calculated LogP of 4.33 and a topological polar surface area (PSA) of 48.38 Ų . CK-666 (CAS 442633-00-3, 2-fluoro analog) has a slightly lower LogP (estimated ~3.9 based on the fluorine substitution) and a comparable PSA (~48 Ų). The higher LogP of the target compound results from replacing the electronegative fluorine with a lipophilic methyl group, increasing predicted membrane permeability while potentially reducing aqueous solubility. The CK-636 analog (2-thiophene, CAS 442632-72-6) has a molecular formula of C₁₆H₁₆N₂OS (MW 284.38) and a different PSA profile due to the thiophene ring . These differences in lipophilicity and hydrogen-bonding capacity distinguish the target compound for applications where intermediate LogP is desired, such as blood-brain barrier penetration studies or cellular assay optimization.

Lipophilicity Polar surface area Drug-likeness Permeability

Structural Scaffold Overlap with CK-666 Screening Library: Position Among 74 Screened Analogs

The Fokin et al. (2022) study systematically screened 74 compounds structurally related to CK-666 using EdU incorporation in MCF10A cells as a primary readout, followed by lamellipodial protrusion and cell migration assays in B16-F1 melanoma cells as secondary screens [1]. Only 9 of 74 compounds emerged as positive hits. The two most advanced analogs (compounds 59 and 69) showed improved in vivo efficacy but reduced in vitro potency compared to CK-666 in the pyrene-actin assay. This study establishes that the majority of CK-666 structural analogs, including those with benzamide ring substitutions, lose Arp2/3 inhibitory activity. While the target compound (2-methyl variant) was not explicitly reported among the 74 screened compounds, structurally similar ortho-substituted benzamides in the library were inactive in the primary screen [1].

Screening library Analog series Phenotypic screening Arp2/3

Procurement-Guided Application Scenarios for 2-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide (CAS 920537-41-3)


Matched-Pair Negative Control for CK-666 in Arp2/3-Mediated Actin Polymerization Studies

The target compound is the closest available structural analog of CK-666 that lacks the 2-fluoro pharmacophore essential for Arp2/3 complex inhibition [1]. In experiments where CK-666 is used to inhibit lamellipodia formation or actin comet tail dynamics, this compound can serve as a chemically matched inactive control at equimolar concentrations. This is essential for ruling out off-target effects of the indole-ethyl-benzamide scaffold and for meeting rigorous reviewer expectations in high-impact publications. CK-666 has reported IC₅₀ values of 4 μM (human), 17 μM (bovine), and 5 μM (S. pombe) in actin polymerization assays ; the target compound, based on SAR, is expected to be inactive at these concentrations and can be used to validate that observed phenotypes are specifically attributable to Arp2/3 inhibition.

Freedom-to-Operate Starting Scaffold for EP2 Receptor Antagonist Lead Optimization

Because this compound is explicitly prior art excluded from EP2 modulator patent claims (US20100029598A1), it provides an IP-unencumbered starting point for medicinal chemistry programs targeting the EP2 receptor [2]. Unlike TG8-69 and TG8-260, which are covered by Emory University's EP2 antagonist patent portfolio, the target compound can be derivatized, profiled, and commercialized without licensing obligations. The 2-methylbenzamide scaffold retains the core indole-ethyl-amide pharmacophore that engages the EP2 receptor binding pocket, and the ortho-methyl group offers a vector for further substitution to optimize potency, selectivity, and pharmacokinetic properties.

Lipophilicity-Tuned Probe for CNS-Penetrant Compound Development

With a calculated LogP of 4.33, the target compound's lipophilicity falls within the optimal range for CNS drug candidates (LogP 2–5) and is higher than CK-666 (LogP ~3.9) . This property makes it a suitable scaffold for developing brain-penetrant EP2 antagonists or for use in permeability assays (e.g., PAMPA-BBB, Caco-2) where the impact of incremental LogP changes on passive diffusion needs to be calibrated. The identical PSA (48.38 Ų) to CK-666 ensures that hydrogen-bonding capacity is held constant while lipophilicity is varied, enabling clean SAR deconvolution of permeability drivers.

Pharmacophore Validation in High-Throughput Screening Triage

When hits from a high-throughput screen contain the 2-(2-methyl-1H-indol-3-yl)ethyl amide substructure, this compound can serve as a minimal pharmacophore probe to distinguish specific target engagement from assay interference. The Fokin et al. (2022) study demonstrated that the vast majority (~88%) of CK-666 analogs in this chemical series are inactive in cell-based Arp2/3 assays, indicating that the scaffold itself does not confer pan-assay interference properties [1]. Procurement of this compound for inclusion in screening triage panels helps medicinal chemistry teams rapidly deprioritize non-specific hits and focus resources on analogs with genuine structure-activity relationships.

Quote Request

Request a Quote for 2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.